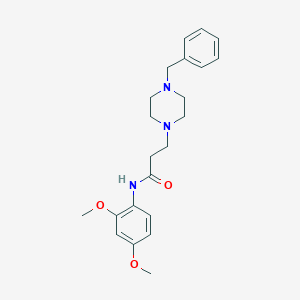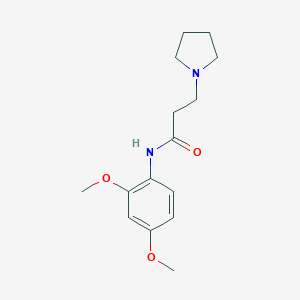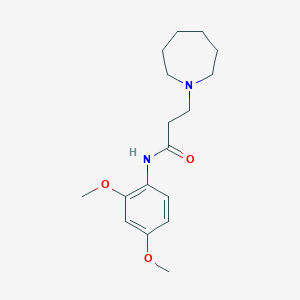
1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzoyl group: The piperazine ring is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperazine derivative.
Attachment of the methanone group: Finally, the 3-chlorobenzoyl-piperazine derivative is reacted with 3,4-dimethoxybenzoyl chloride under similar conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.
Biology
In biological research, the compound may be used to study the effects of piperazine derivatives on various biological systems, including their interactions with proteins and enzymes.
Medicine
The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases or conditions. Piperazine derivatives are known for their use in the treatment of parasitic infections and as central nervous system agents.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine
- [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanol
- [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the piperazine ring and the methoxy-substituted benzoyl group may enhance its pharmacological activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H21ClN2O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3 |
Clave InChI |
OEGJQYHOZDWRNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)


![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)

![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)


![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)



